N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride
Description
N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene moiety and a pyrrolidine carboxamide group
Properties
IUPAC Name |
N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c19-16(13-6-3-9-17-13)18-15-12-8-7-10-4-1-2-5-11(10)14(12)15;/h1-2,4-5,12-15,17H,3,6-9H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKVXKWCULQNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2C3C2C4=CC=CC=C4CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopropane ring, the fusion of the naphthalene moiety, and the introduction of the pyrrolidine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide
- N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrobromide
Uniqueness
N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific structural features, such as the cyclopropane ring fused to the naphthalene moiety, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
